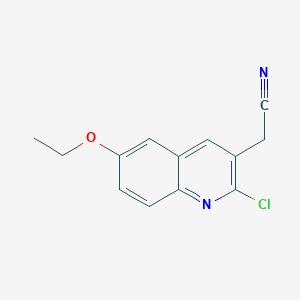

2-(2-Chloro-6-ethoxyquinolin-3-yl)acetonitrile

Description

2-(2-Chloro-6-ethoxyquinolin-3-yl)acetonitrile is a nitrile-functionalized quinoline derivative characterized by a chloro substituent at position 2, an ethoxy group at position 6, and an acetonitrile moiety at position 3 of the quinoline ring. Quinoline derivatives are renowned for their aromaticity, planarity, and diverse bioactivities, including antimalarial and anticancer properties . The nitrile group serves as a versatile synthetic intermediate for further functionalization.

Properties

Molecular Formula |

C13H11ClN2O |

|---|---|

Molecular Weight |

246.69 g/mol |

IUPAC Name |

2-(2-chloro-6-ethoxyquinolin-3-yl)acetonitrile |

InChI |

InChI=1S/C13H11ClN2O/c1-2-17-11-3-4-12-10(8-11)7-9(5-6-15)13(14)16-12/h3-4,7-8H,2,5H2,1H3 |

InChI Key |

PALKZIQHKOVPIN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC2=CC(=C(N=C2C=C1)Cl)CC#N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-(2-Chloro-6-ethoxyquinolin-3-yl)acetonitrile typically involves the reaction of 2-chloro-6-ethoxyquinoline with acetonitrile under specific conditions . The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity .

Chemical Reactions Analysis

2-(2-Chloro-6-ethoxyquinolin-3-yl)acetonitrile undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-(2-Chloro-6-ethoxyquinolin-3-yl)acetonitrile has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-Chloro-6-ethoxyquinolin-3-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The chloro and ethoxy groups on the quinoline ring can interact with enzymes and receptors, leading to various biological effects . The acetonitrile group can also participate in reactions that modify the compound’s activity and selectivity .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Structural and Electronic Properties

- Quinoline vs. Pyridine/Pyridazine Cores: The quinoline ring in the target compound is more aromatic and planar than pyridine or pyridazine analogs, favoring π-π stacking interactions in biological systems. Pyridazine derivatives (e.g., 2-(6-Chloropyridazin-3-yl)-2-(m-tolyl)acetonitrile) exhibit reduced aromaticity due to adjacent nitrogen atoms, altering electronic density distribution .

- Substituent Effects: The ethoxy group in the target compound donates electrons via resonance, stabilizing the quinoline ring’s electronic environment. Chloro substituents universally enhance lipophilicity across all compounds.

Pharmacological Potential

- Quinoline Derivatives: Known for antimalarial (e.g., chloroquine) and anticancer applications, the target compound’s nitrile group may enable further derivatization into amines or carboxylic acids for enhanced bioactivity .

- Pyridine/Pyridazine Analogs: Compounds like 2-(6-Chloropyridazin-3-yl)-2-(m-tolyl)acetonitrile exhibit antitumor and antioxidant activities, though their non-planar structures may reduce DNA intercalation efficiency compared to quinolines .

Physicochemical and Computational Insights

- HOMO-LUMO Analysis: Density functional theory (DFT) studies on structurally related coumarin-acetonitrile hybrids (e.g., methyl 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetate) reveal non-planar molecular geometries and HOMO-LUMO distributions localized on cyclic systems. The target compound’s quinoline core likely exhibits similar electronic behavior, with HOMO orbitals concentrated on the nitrogen-rich ring .

- Solubility and Reactivity : The ethoxy group improves solubility in polar solvents compared to purely chlorinated analogs. Nitrile reactivity is consistent across compounds, enabling cross-coupling or hydrolysis reactions .

Research Tools and Methodologies

Biological Activity

Overview of 2-(2-Chloro-6-ethoxyquinolin-3-yl)acetonitrile

2-(2-Chloro-6-ethoxyquinolin-3-yl)acetonitrile is a synthetic organic compound that belongs to the quinoline family. Compounds in this class are known for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. The specific biological activity of this compound has not been extensively studied, indicating a gap in empirical research.

Antimicrobial Activity

Quinoline derivatives have been shown to possess significant antimicrobial properties. For instance, studies have demonstrated that certain quinoline compounds exhibit activity against various bacteria and fungi. The presence of the chloro and ethoxy groups in 2-(2-Chloro-6-ethoxyquinolin-3-yl)acetonitrile may enhance its interaction with microbial enzymes or cellular structures, potentially leading to antimicrobial effects.

Antitumor Activity

Quinoline-based compounds are also investigated for their antitumor properties. Research indicates that modifications in the quinoline structure can lead to enhanced cytotoxicity against cancer cell lines. The acetonitrile functional group may contribute to the compound's ability to inhibit tumor cell proliferation by interfering with cellular signaling pathways.

Anti-inflammatory Activity

The anti-inflammatory potential of quinoline derivatives has been documented in various studies. These compounds may inhibit pro-inflammatory cytokines and enzymes, thus reducing inflammation. The specific mechanisms by which 2-(2-Chloro-6-ethoxyquinolin-3-yl)acetonitrile exerts such effects require further investigation.

Case Studies and Research Findings

While specific case studies on 2-(2-Chloro-6-ethoxyquinolin-3-yl)acetonitrile are lacking, related compounds have been extensively studied. For example:

| Compound | Biological Activity | Reference |

|---|---|---|

| 6-Methoxyquinoline | Antimicrobial and antitumor | Journal of Medicinal Chemistry |

| 8-Hydroxyquinoline | Antioxidant and anti-inflammatory | European Journal of Pharmacology |

| 2-Methylquinoline | Cytotoxic against cancer cells | Cancer Research |

These findings suggest a promising avenue for future research into the biological activities of 2-(2-Chloro-6-ethoxyquinolin-3-yl)acetonitrile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.